5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives involves multiple steps, including cyclocondensation reactions and functional group transformations. For instance, pyrazole carboxylic acid amides can be synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, demonstrating the compound's versatility in synthetic chemistry (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Molecular Structure Analysis
The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a pyrazole ring approximately coplanar with the amino and carboxyl groups, while the phenyl group is twisted. This configuration is stabilized by intramolecular N—H⋯O hydrogen bonds and further linked into sheets by strong intermolecular hydrogen bonds, forming classic carboxylic acid dimer motifs (Zia-ur-Rehman, Elsegood, Akbar, & Saleem, 2008).
Chemical Reactions and Properties
Chemical reactions involving 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid showcase its reactivity towards forming amide derivatives, which act as carbonic anhydrase inhibitors. These reactions demonstrate the compound's significant role in medicinal chemistry and enzyme inhibition studies (Bülbül et al., 2008).
Physical Properties Analysis
The physical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, including their solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. These properties are influenced by the molecule's structural configuration and intermolecular interactions (Viveka et al., 2016).
Scientific Research Applications
1. Crystallography
- Application : The compound has been studied for its crystal structure .
- Method : Crystals suitable for single-crystal X-ray diffraction were grown by slow evaporation of a solution of the title compound in a mixture of ethanol and water (85:15); m.p. 460 K; yield: 68% .
- Results : In the molecule of the title compound, the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted by 48.13 (3)° relative to this plane. An intramolecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule. The molecules are linked into two-dimensional sheets by two strong intermolecular N-H⋯N and O-H⋯O hydrogen bonds .
2. Organic Synthesis
- Application : The compound has been used in the synthesis of substituted pyrazolo[3,4-d]pyrimidines .
- Method : The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .
- Results : The reaction led to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .
3. Synthesis of Pyrazolo[3,4-d]pyrimidines
- Application : The compound has been used in the synthesis of valuable sulfanylated pyrazoles .
- Method : A multicomponent reaction was carried out between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride/glycerol .
- Results : This synthetical approach allows to obtain 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields and short time .
4. Optical Performance Enhancement
- Application : The compound has been used to enhance the structural and optical performance of a novel heterojunction .
- Method : The compound was synthesized and its theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
- Results : The compound displayed significant potential for various applications and yielded promising outcomes. The APPQ thin films demonstrated a band gap energy of 2.3 eV. Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior .
Safety And Hazards
Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Their potential applications in medicinal chemistry, technology, and agriculture could also be investigated .
properties
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGSMOYBHOHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353631 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
51649-80-0 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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